N-Methyl-4-chlorobenzylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

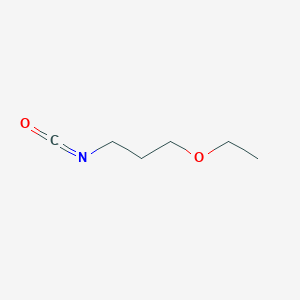

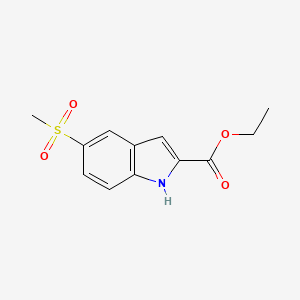

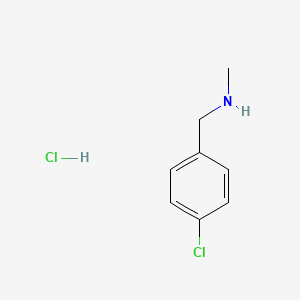

“N-Methyl-4-chlorobenzylamine Hydrochloride” is a useful research chemical . It has the CAS RN number 65542-24-7 and the molecular formula C8H11Cl2N .

Molecular Structure Analysis

The molecular structure of “N-Methyl-4-chlorobenzylamine Hydrochloride” can be represented by the InChI code: 1S/C8H10ClN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H . Its molecular weight is 192.09 .Physical And Chemical Properties Analysis

“N-Methyl-4-chlorobenzylamine Hydrochloride” is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Antimycobacterial Properties

N-Methyl-4-chlorobenzylamine hydrochloride demonstrates significant antimycobacterial properties. A study highlighted its inhibitory effect on Mycobacterium tuberculosis and Mycobacterium marinum, indicating potential applications in treating tuberculosis and leprosy-related infections (Meindl et al., 1984).

Inhibitory Properties in Cutting Fluids

This compound shows excellent antimicrobial properties, especially in preserving metalworking fluids. It exhibited significant activity against mixed bacterial and fungal inoculations, suggesting its utility in industrial applications to maintain fluid integrity (Gannon et al., 1980).

Monoamine Oxidase Inhibitor

N-Methyl-4-chlorobenzylamine hydrochloride has been identified as a unique monoamine oxidase inhibitor. This characteristic suggests potential uses in neurological and psychiatric research, particularly in exploring treatments for depression and other mood disorders (Taylor et al., 1960).

Metabolic Activation and DNA Adduct Formation

Studies have demonstrated the metabolic activation of N-Methyl-4-chlorobenzylamine hydrochloride and its role in DNA adduct formation. This finding is crucial in understanding the genotoxic and carcinogenic potential of certain industrial chemicals (Segerbäck & Kadlubar, 1992).

Potential Mechanism for Metabolic Activation of Carcinogenic Primary Arylamines

Research suggests that N-methylation, like that in N-Methyl-4-chlorobenzylamine, could be a critical step in the metabolic activation of primary arylamines. This insight is pivotal in cancer research, particularly in understanding the biochemical pathways leading to cancer from environmental and dietary carcinogens (Ziegler et al., 1988).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSVTQIASNIYIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589488 |

Source

|

| Record name | 1-(4-Chlorophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-4-chlorobenzylamine hydrochloride | |

CAS RN |

65542-24-7 |

Source

|

| Record name | 1-(4-Chlorophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide](/img/structure/B1356170.png)